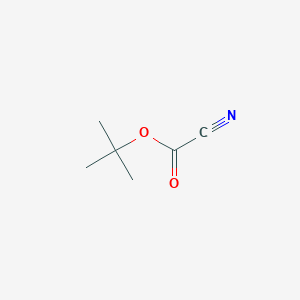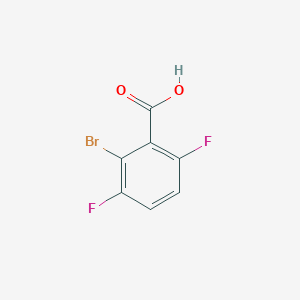![molecular formula C28H24N2O4S B2729877 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide CAS No. 877818-75-2](/img/structure/B2729877.png)
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide is a complex organic compound with significant potential in various scientific and industrial fields. Its unique structure, incorporating a benzo[de]isoquinolin core, dioxo groups, and a sulfonamide moiety, contributes to its versatility in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide often involves multi-step procedures. Starting materials such as benzoic acid derivatives and sulfonamides undergo a series of reactions including Friedel-Crafts acylation, cyclization, and sulfonation. Key reaction conditions include the use of Lewis acids like AlCl3 for acylation and strong acids or bases for sulfonation.
Industrial Production Methods: In an industrial setting, this compound is typically synthesized through automated multi-step reactors that ensure high yield and purity. Optimized reaction conditions, including temperature control and solvent selection, are critical for large-scale production.
化学反応の分析
Types of Reactions: 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like KMnO4 or H2O2 can modify the benzo[de]isoquinolin core, potentially forming quinone derivatives.
Reduction: Reductive conditions using agents like LiAlH4 can reduce the dioxo groups to hydroxyl groups.
Substitution: The sulfonamide group can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include acids (HCl, H2SO4), bases (NaOH, KOH), and solvents (THF, DMSO). Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing pivotal roles.
Major Products: Major products from these reactions include substituted benzo[de]isoquinolins, quinone derivatives, and various substituted sulfonamides, depending on the specific reagents and conditions employed.
科学的研究の応用
Chemistry: In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its reactive sites allow for further modifications, enabling the creation of new compounds with desired properties.
Biology: The sulfonamide group is known for its biological activity, making this compound a potential candidate for drug development. It may exhibit antibacterial, antifungal, or anticancer properties, although specific activities depend on further modifications and biological testing.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Research may focus on its potential as a pharmaceutical agent targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and advanced materials due to its complex structure and reactivity.
作用機序
The mechanism by which 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide exerts its effects largely depends on its interactions with molecular targets. The sulfonamide group can inhibit enzyme activity by binding to the active site, while the benzo[de]isoquinolin core may interact with DNA or proteins, disrupting their function. Pathways involved could include signal transduction, cellular respiration, or genetic regulation.
類似化合物との比較
Similar Compounds: Compounds such as N-phenethylbenzenesulfonamide, benzo[de]isoquinolin derivatives, and other sulfonamides exhibit similar structural motifs.
Uniqueness: What sets 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide apart is the specific combination of functional groups, which confer unique reactivity and potential applications. Its benzo[de]isoquinolin core enhances its versatility in chemical reactions compared to simpler sulfonamides, while the dioxo and phenethyl groups provide additional sites for functionalization.
This compound stands as a fascinating example of modern synthetic chemistry’s capability to create complex molecules with broad scientific and industrial applications.
特性
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c31-27-24-10-4-8-22-9-5-11-25(26(22)24)28(32)30(27)19-17-21-12-14-23(15-13-21)35(33,34)29-18-16-20-6-2-1-3-7-20/h1-15,29H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUSPTWXIVAHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate](/img/structure/B2729795.png)


![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)


![2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2729809.png)



![8-methoxy-N-[3-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2729814.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2729816.png)

